molecular formula C21H29N3O B232469 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide

2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide

Cat. No. B232469
M. Wt: 339.5 g/mol
InChI Key: GNGRZQJPJDOLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide, also known as DEPA, is a chemical compound that belongs to the family of azepines. DEPA has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.

Mechanism of Action

The exact mechanism of action of 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide is not fully understood. However, it is believed that 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide exerts its effects through the modulation of GABAergic neurotransmission. 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has been found to bind to the benzodiazepine site of the GABA-A receptor, which leads to an increase in the affinity of GABA for the receptor. This, in turn, leads to an increase in the inhibitory effects of GABA on neuronal activity.
Biochemical and physiological effects:
2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has been found to have a number of biochemical and physiological effects. In animal studies, 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has been found to have anticonvulsant, anxiolytic, and sedative effects. 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has also been found to have analgesic effects and to reduce inflammation. In addition, 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has been found to have antioxidant properties.

Advantages and Limitations for Lab Experiments

2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide is also stable under a wide range of conditions. However, 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has some limitations as well. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. In addition, 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide. One area of research is to further investigate its potential applications in the field of pharmaceuticals. This includes studying its potential use as a local anesthetic and as a treatment for neuropathic pain. Another area of research is to investigate its potential use as a corrosion inhibitor and as a surfactant in the field of materials science. Finally, further research is needed to fully understand the mechanism of action of 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide and its long-term effects on the body.
Conclusion:
2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential uses in pharmaceuticals and materials science. While its exact mechanism of action is not fully understood, it is believed to modulate GABAergic neurotransmission. 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, such as its low water solubility and short half-life. Further research is needed to fully understand the potential applications of 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide and its mechanism of action.

Synthesis Methods

2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide can be synthesized through a multistep process starting from 2-bromoethyl diethylamine and 5-phenyl-3H-azepin-3-one. The first step involves the reaction of 2-bromoethyl diethylamine with sodium hydride to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with 5-phenyl-3H-azepin-3-one to form 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide.

Scientific Research Applications

2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has been extensively studied for its potential applications in various fields. In the field of pharmaceuticals, 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has been found to have anticonvulsant, anxiolytic, and sedative effects. 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has also been studied for its potential use as a local anesthetic and as a treatment for neuropathic pain. In the field of materials science, 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has been studied for its potential use as a corrosion inhibitor and as a surfactant.

properties

Product Name

2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide

Molecular Formula

C21H29N3O

Molecular Weight

339.5 g/mol

IUPAC Name

2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide

InChI

InChI=1S/C21H29N3O/c1-5-23(6-2)20-19(21(25)24(7-3)8-4)16-18(14-15-22-20)17-12-10-9-11-13-17/h9-16,19H,5-8H2,1-4H3

InChI Key

GNGRZQJPJDOLAC-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC=CC(=CC1C(=O)N(CC)CC)C2=CC=CC=C2

Canonical SMILES

CCN(CC)C1=NC=CC(=CC1C(=O)N(CC)CC)C2=CC=CC=C2

Origin of Product

United States

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